
2-Bromobenzoyl cyanide
Overview
Description
2-Bromobenzoyl cyanide is a useful research compound. Its molecular formula is C8H4BrNO and its molecular weight is 210.03 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Hydrolysis Reactions
2-Bromobenzyl cyanide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.
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Acidic Hydrolysis :
In the presence of aqueous acid (e.g., HCl), 2-BBC hydrolyzes to form 2-bromophenylacetic acid (Fig. 1a). This reaction proceeds via protonation of the nitrile group, followed by nucleophilic attack by water and subsequent tautomerization . -
Basic Hydrolysis :
Under alkaline conditions (e.g., NaOH), hydrolysis produces the sodium salt of 2-bromophenylacetic acid, releasing ammonia as a byproduct .
Conditions :
Palladium-Catalyzed Cross-Coupling Reactions
The benzylic bromide in 2-BBC participates in palladium-mediated cyanation and coupling reactions.
Thermal Decomposition
2-BBC decomposes exothermically above 120°C, releasing toxic gases:
Safety Note : Decomposition is accelerated by metals (e.g., iron, copper), leading to violent reactions .
Reactions with Nucleophiles
The nitrile group undergoes nucleophilic additions, while the bromide enables substitution.
Nucleophilic Substitution:
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Ammonolysis : Reacts with ammonia to form 2-bromobenzylamine (limited yield due to competing hydrolysis) .
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Grignard Reagents : Adds organomagnesium compounds to the nitrile, forming ketones after workup .
Cyanide Displacement:
In the presence of palladium catalysts, the bromide is replaced by cyanide (see Section 2) .
Polymerization and Metal Interactions
2-BBC polymerizes in the presence of metals (e.g., Fe, Cu), forming insoluble polymeric residues. This reaction is attributed to radical intermediates generated by metal-induced homolytic cleavage of the C–Br bond .
Applications :
Oxidation:
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Strong Oxidizers (e.g., HNO₃) : Violent reactions occur, generating toxic NOₓ and Br₂ gas .
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Peroxides : Convert nitriles to amides, though this pathway is less common for 2-BBC .
Reduction:
Properties
CAS No. |
88562-26-9 |
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Molecular Formula |
C8H4BrNO |
Molecular Weight |
210.03 g/mol |
IUPAC Name |
2-bromobenzoyl cyanide |
InChI |
InChI=1S/C8H4BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H |
InChI Key |
ILFJVILOZNSZQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C#N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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